molecular formula C8H8F3NO B070997 N-methyl-2-(trifluoromethoxy)aniline CAS No. 175278-04-3

N-methyl-2-(trifluoromethoxy)aniline

Cat. No.: B070997
CAS No.: 175278-04-3
M. Wt: 191.15 g/mol
InChI Key: VMEUCSINSIZDPO-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethoxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(trifluoromethoxy)aniline typically involves the reaction of 2-(trifluoromethoxy)aniline with methylating agents. One common method is the methylation of 2-(trifluoromethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(trifluoromethoxy)aniline is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2-(Trifluoromethoxy)aniline
  • 4-(Trifluoromethoxy)aniline

Uniqueness

N-methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group on the nitrogen and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .

Biological Activity

N-methyl-2-(trifluoromethoxy)aniline (CAS Number: 175278-04-3) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This compound is characterized by its unique molecular structure, which includes a methyl group on the nitrogen atom of an aniline framework and a trifluoromethoxy group attached to the aromatic ring. These structural features contribute to its chemical properties and biological interactions.

  • Molecular Formula : C₈H₈F₃NO
  • Molecular Weight : Approximately 201.15 g/mol
  • Structure : The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and interaction with various biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The trifluoromethoxy substituent is known to enhance the binding affinity of compounds to their biological targets, which may lead to increased efficacy in pharmacological applications .

Biological Activities

  • Enzyme Interaction : Studies have indicated that this compound interacts with specific enzymes, potentially modulating their activity. This interaction profile suggests that it could be a candidate for drug development aimed at targeting metabolic pathways.
  • Pharmacological Potential : The compound's lipophilicity allows it to cross cell membranes effectively, making it a subject of interest in drug design. Its unique chemical structure may contribute to its effectiveness against various biological targets, including those involved in disease processes .
  • Comparative Analysis : A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities due to the combination of its methyl and trifluoromethoxy groups. For instance:
Compound NameStructural FeaturesUnique Aspects
N-methyl-2-(trifluoromethyl)anilineTrifluoromethyl group instead of trifluoromethoxyMore lipophilic due to trifluoromethyl group
2-trifluoromethoxyanilineLacks N-methyl substitutionDirectly involved in agrochemical synthesis
N,N-dimethyl-2-(trifluoromethoxy)anilineDimethyl substitution on nitrogenPotentially different biological activity profile
4-trifluoromethoxyanilineTrifluoromethoxy at para positionDifferent reactivity patterns compared to ortho-substituted variants

Case Studies and Research Findings

Research has demonstrated the synthesis and evaluation of various derivatives of this compound, highlighting its potential in different therapeutic areas:

  • Antitumor Activity : In vitro studies have shown that derivatives of anilines, including those with trifluoromethoxy substitutions, exhibit moderate to potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, a related compound demonstrated an IC50 value of 9.9 μM against tubulin, indicating potential as an antitumor agent .
  • Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial effects, particularly against non-tuberculous mycobacteria (NTM). The presence of the trifluoromethoxy group has been linked to enhanced activity against specific strains .

Properties

IUPAC Name

N-methyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUCSINSIZDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379583
Record name N-methyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-04-3
Record name N-methyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-04-3
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